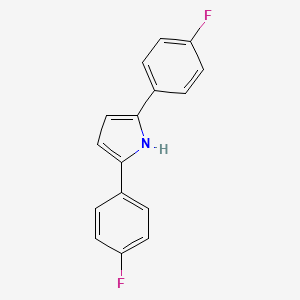

2,5-Bis(4-fluorophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11F2N |

|---|---|

Molecular Weight |

255.26 g/mol |

IUPAC Name |

2,5-bis(4-fluorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C16H11F2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H |

InChI Key |

MXJJMHLFWOEOIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis 4 Fluorophenyl 1h Pyrrole and Analogous Diarylpyrrole Systems

Classical and Modern Cyclocondensation Approaches to Pyrrole (B145914) Ring Formation

Cyclocondensation reactions represent a foundational approach to the synthesis of the pyrrole ring, involving the formation of the heterocyclic core from acyclic precursors in a single transformative step.

Paal–Knorr Condensation and its Variants for 2,5-Disubstituted Pyrroles

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, furans, and thiophenes. wikipedia.org In its application to pyrrole synthesis, a 1,4-dicarbonyl compound reacts with ammonia (B1221849) or a primary amine to furnish the corresponding pyrrole. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis is understood to proceed through the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. wikipedia.org Subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org An alternative pathway involving an enamine intermediate has also been considered, but experimental and theoretical studies often favor the hemiaminal route. researchgate.net

For the synthesis of 2,5-diarylpyrroles like 2,5-bis(4-fluorophenyl)-1H-pyrrole, the necessary precursor would be a 1,4-diaryl-1,4-diketone. The synthesis of these diketones can be a limiting factor for the Paal-Knorr reaction. alfa-chemistry.com However, modern synthetic methods have expanded the accessibility of these precursors. The reaction of such a diketone with a source of ammonia, like ammonium (B1175870) acetate, would yield the N-unsubstituted 2,5-diarylpyrrole. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 1,4-Dicarbonyl compound, Primary amine/Ammonia | Neutral or weakly acidic | Substituted pyrrole | Good to excellent | organic-chemistry.org |

| Hexane-2,5-dione, Aniline | Ascorbic acid (organocatalyst) | N-phenyl-2,5-dimethylpyrrole | Moderate to excellent | researchgate.net |

| 2,5-Hexanedione, Various amines | Catalyst and solvent-free | N-substituted pyrroles | Excellent | rsc.org |

| 1,4-Diketone, Aniline | Acidic media | 1,2-Diarylpyrrole | - | researchgate.net |

This table presents a selection of Paal-Knorr reaction examples for the synthesis of substituted pyrroles.

Multicomponent Reactions Incorporating Fluorinated Aryl Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. orientjchem.orgsemanticscholar.org These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrroles.

One notable example is the one-pot, four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane, which can be performed under solvent-free and microwave-irradiation conditions using chitosan (B1678972) as a biodegradable organocatalyst. nih.gov While not directly yielding 2,5-diarylpyrroles, this highlights the potential of MCRs in pyrrole synthesis.

More relevant to the synthesis of diarylpyrroles are MCRs that can incorporate aryl groups. For instance, a three-component reaction of 1,3-diketones, aldehydes, and amines, induced by a low-valent titanium reagent, can produce 1,2,3,5-tetrasubstituted and 1,2,3,4,5-pentasubstituted pyrroles. bohrium.com The inclusion of fluorinated aryl aldehydes in such a reaction would be a direct route to fluorinated diarylpyrrole systems. Furthermore, the synthesis of trifluoromethylated pyrroles has been achieved through a one-pot, three-component reaction, demonstrating the feasibility of incorporating fluorine-containing substituents via MCRs. researchgate.net

A review of multicomponent reactions highlights their utility in preparing a wide array of pyrrole derivatives, including those with applications as bioactive compounds. bohrium.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product | Reference |

| 1,3-Dicarbonyl compound | Amine | Aldehyde | Nitromethane | Chitosan, Microwave, Solvent-free | Substituted pyrrole | nih.gov |

| Arylglyoxal | Aniline | Dialkyl acetylenedicarboxylate | Malononitrile | TEBAC, Ethanol, Reflux | Polysubstituted pyrrole | semanticscholar.org |

| Aldehyde | N-(Aryl-, hetaryl-, alkyl-sulfonamido)-acetophenone | Activated methylene (B1212753) compound | - | One-pot, DDQ oxidation | Tetra- and penta-substituted 2-aminopyrroles | nih.gov |

This table showcases examples of multicomponent reactions for the synthesis of substituted pyrroles.

Regioselective Annulation Strategies

Regioselective annulation reactions provide a powerful means to construct the pyrrole ring with precise control over the substitution pattern. These methods often involve the cyclization of specifically designed acyclic precursors.

One such strategy is the [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines, catalyzed by Pd(TFA)2 with oxygen as the terminal oxidant. mdpi.com This method allows for the synthesis of highly substituted pyrroles in a cascade fashion under mild conditions. mdpi.com

Another approach involves the use of dienyl azides, which can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts like ZnI2 or Rh2(O2CC3F7)4. organic-chemistry.org This reaction is tolerant of various functional groups, including electron-rich and electron-poor aryl substituents, making it suitable for the synthesis of diarylpyrroles. organic-chemistry.org

Furthermore, a regioselective method for preparing 2,5-disubstituted pyrroles has been developed based on a stepwise iododesilylation and subsequent coupling reaction of a protected pyrrole. researchgate.net This multi-step sequence allows for the controlled introduction of different substituents at the 2- and 5-positions. researchgate.net

| Precursor | Reagent | Catalyst/Conditions | Product | Key Feature | Reference |

| α-Alkenyl-dicarbonyl compound | Primary amine | Pd(TFA)2, O2 | Highly substituted pyrrole | [4+1] annulation | mdpi.com |

| Dienyl azide | - | ZnI2 or Rh2(O2CC3F7)4 | 2,5-Disubstituted or 2,4,5-trisubstituted pyrrole | Mild, room temperature cyclization | organic-chemistry.org |

| N,N-dimethylaminosulfonyl-protected pyrrole | I2, then coupling reagent | Stepwise lithiation, iododesilylation, coupling | 2,5-Disubstituted pyrrole | Stepwise functionalization | researchgate.net |

This table summarizes various regioselective annulation strategies for the synthesis of substituted pyrroles.

Metal-Catalyzed Coupling Reactions for Constructing Diarylpyrrole Frameworks

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Introduction

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of diarylpyrroles. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.org An efficient arylation of SEM-protected bromopyrroles with arylboronic acids has been developed using a Pd(PPh3)4 catalyst, providing aryl-substituted pyrroles in moderate to excellent yields. nih.gov This methodology has been successfully applied to the synthesis of methyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, demonstrating its utility for introducing fluorinated aryl groups. nih.gov

Direct C-H arylation of pyrroles represents another powerful palladium-catalyzed strategy that avoids the need for pre-functionalized pyrrole substrates. Cationic palladium complexes bearing a 1,10-phenanthroline (B135089) ligand have been shown to catalyze the direct arylation of heteroarenes with aryl iodides. rsc.org This approach can be used to introduce one or more aryl groups selectively. Additionally, palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been reported, highlighting the potential for C-H functionalization involving fluorinated arenes. chemrxiv.org

| Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Reaction Type | Reference |

| SEM-protected 4-bromopyrrole | Phenylboronic acid | Pd(PPh3)4, Cs2CO3 | SEM-protected 4-phenylpyrrole | Suzuki-Miyaura | nih.gov |

| Heteroarene (e.g., pyrrole) | Aryl iodide | Cationic Pd-phenanthroline complex | Arylated heteroarene | Direct C-H Arylation | rsc.org |

| Fluoroalkylamine | Aryl bromide/chloride | [Pd(allyl)Cl]2, AdBippyPhos, KOPh | Fluorinated aniline | C-N Cross-Coupling | nih.govberkeley.edu |

This table provides examples of palladium-catalyzed cross-coupling reactions for the synthesis of aryl-substituted heterocycles.

Copper-Catalyzed Routes to Pyrrole Derivatives

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-based methods for certain transformations. rsc.orgrsc.org Copper catalysis is particularly prominent in N-arylation reactions. rsc.orgrsc.orgacs.orgresearchgate.netorganic-chemistry.org The coupling of aryl iodides or bromides with various nitrogen heterocycles, including pyrroles, can be achieved in good yields using catalysts derived from copper(I) iodide and diamine ligands. acs.orgorganic-chemistry.org

In addition to C-N bond formation, copper catalysts can also mediate the synthesis of the pyrrole ring itself. For instance, a copper-catalyzed multicomponent reaction of acetophenone (B1666503) derivatives, amines, and ethylene (B1197577) glycol has been described for the synthesis of highly functionalized pyrroles under solvent-free conditions. researchgate.net Furthermore, copper-catalyzed atroposelective cyclization of diynes has been developed for the construction of axially chiral arylpyrroles, showcasing the versatility of copper in advanced pyrrole synthesis. researchgate.net

| Pyrrole/Precursor | Coupling Partner/Reagent | Catalyst System | Product | Reaction Type | Reference |

| Pyrrole | Aryl iodide/bromide | CuI, diamine ligand | N-Arylpyrrole | N-Arylation | acs.orgorganic-chemistry.org |

| Acetophenone derivative | Amine, Ethylene glycol | CuCl, NHC ligand | Functionalized pyrrole | Multicomponent cyclization | researchgate.net |

| Diyne | - | Copper catalyst | Axially chiral arylpyrrole | Atroposelective cyclization | researchgate.net |

This table illustrates the application of copper catalysis in the synthesis of pyrrole derivatives.

Iron-Catalyzed Cyclization Processes

The synthesis of pyrroles using iron, an earth-abundant and environmentally benign metal, represents a significant advancement in sustainable chemistry. mdpi.comnih.gov Iron-catalyzed methods provide an efficient route to various substituted pyrroles, including diaryl systems analogous to this compound.

One prominent strategy involves the dehydrogenative coupling or "hydrogen autotransfer" process, where diols and amino alcohols are reacted to form the pyrrole ring. nih.govacs.org An air-stable molecular iron(0) complex has been effectively used for this transformation, demonstrating broad functional group tolerance and yielding highly regiospecific products. nih.govacs.org The proposed mechanism for this reaction begins with the iron-catalyzed oxidation of a diol to a 1,4-dicarbonyl compound. This intermediate then undergoes condensation with an amine, consistent with the Paal-Knorr synthesis pathway, followed by an intramolecular dehydrative condensation to yield the final pyrrole product. acs.org Symmetrical bis-pyrroles have also been synthesized for the first time using this iron-catalyzed approach. nih.govacs.org

Another iron-catalyzed approach involves the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines. organic-chemistry.org Using a catalytic amount of iron(III) chloride in water, this method allows for the synthesis of N-substituted pyrroles under very mild conditions with good to excellent yields. organic-chemistry.org Additionally, iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed to form C-C bonds, which can be applied to the synthesis of complex pyrrole structures. mdpi.com These methods highlight the versatility of iron catalysts in facilitating pyrrole synthesis through various reaction pathways, offering a greener alternative to traditional methods that often require harsher conditions or more expensive, toxic catalysts. mdpi.comacs.org

| Catalyst System | Reactants | Key Features | Proposed Mechanism |

|---|---|---|---|

| Molecular Iron(0) Complex | Diols and Amines | Sustainable, highly regiospecific, tolerates various functional groups. nih.govacs.org | Hydrogen autotransfer followed by dehydrative condensation. acs.org |

| Iron(III) chloride (FeCl₃) | 2,5-Dimethoxytetrahydrofuran and Amines | Mild aqueous conditions, good to excellent yields. organic-chemistry.org | Paal-Knorr type condensation. |

| Fe₂(CO)₉/TBHP | N-alkyl tertiary amines and 1,3-dicarbonyls | Rapid reaction at room temperature for β-1,3-dicarbonyl aldehyde compounds. mdpi.com | Cross-Dehydrogenative Coupling (CDC). mdpi.com |

Functionalization and Derivatization of Pre-formed Pyrrole Cores

Strategies for Introducing Fluorophenyl Groups at C-2 and C-5 Positions

The introduction of aryl groups, such as 4-fluorophenyl, onto a pre-formed pyrrole core is a key strategy for synthesizing 2,5-diarylpyrroles. The inherent electronic properties of the pyrrole ring dictate that electrophilic substitution reactions preferentially occur at the C-2 and C-5 positions (the α-positions). quora.comonlineorganicchemistrytutor.compearson.com This is because the cationic intermediate formed upon electrophilic attack at these positions is better stabilized by resonance, involving the nitrogen lone pair, compared to attack at the C-3 or C-4 positions. quora.compearson.com

A powerful and widely used method for forming carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like an arylboronic acid) with an organohalide. libretexts.orgbeilstein-journals.org To synthesize this compound, a 2,5-dihalopyrrole (e.g., 2,5-dibromopyrrole) can be reacted with 4-fluorophenylboronic acid. This approach benefits from the commercial availability of a wide range of arylboronic acids and generally displays high functional group tolerance. nih.govclockss.org Optimization of the Suzuki coupling often involves selecting the appropriate palladium catalyst, ligand, base, and solvent system to achieve high yields and prevent side reactions like homocoupling or dehalogenation. nih.govyoutube.com

While direct electrophilic arylation of pyrrole is less common, the construction of the diarylpyrrole system is often achieved by building the pyrrole ring from appropriately substituted precursors, for instance, via the Paal-Knorr synthesis using 1,4-bis(4-fluorophenyl)butane-1,4-dione. rgmcet.edu.inwikipedia.org

Selective Functional Group Transformations on the Pyrrole Ring

Once the 2,5-diarylpyrrole core is assembled, further functionalization can be achieved by targeting the remaining C-3 and C-4 positions or the N-H group. The electron-rich nature of the pyrrole ring makes it susceptible to various electrophilic substitution reactions. researchgate.net

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (–CHO) onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org Using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF, 2,5-diarylpyrroles can be formylated at the C-3 position. wikipedia.orgchemtube3d.com Studies on 2,5-di(2-thienyl)pyrroles have shown that Vilsmeier formylation proceeds in high yields at the β-position of the pyrrole ring. researchgate.net This formyl group is a versatile handle for further transformations.

Other electrophilic substitutions such as acylation (e.g., Friedel-Crafts acylation) can introduce ketone functionalities. Acetylation of 2,5-di(2-thienyl)pyrroles has been shown to yield 3-acetyl derivatives. researchgate.net Halogenation, nitration, and sulfonation are also possible, although the conditions must be carefully controlled to avoid polymerization or degradation of the sensitive pyrrole ring. The N-H proton of the pyrrole can be readily deprotonated with a base and subsequently alkylated or acylated to introduce substituents on the nitrogen atom. numberanalytics.com These transformations allow for the fine-tuning of the electronic and steric properties of the this compound scaffold.

Mechanistic Investigations of this compound Synthesis

Unraveling Reaction Pathways and Intermediate Formation

The most common and well-studied method for synthesizing pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be 1,4-bis(4-fluorophenyl)butane-1,4-dione, which reacts with an ammonia source.

The mechanism of the Paal-Knorr synthesis has been a subject of considerable investigation. organic-chemistry.orgresearchgate.netnih.gov Two primary pathways have been proposed: one proceeding through an enamine intermediate and the other through a hemiaminal intermediate. nih.gov

Hemiaminal Pathway: The currently accepted mechanism, supported by experimental evidence and density functional theory (DFT) calculations, involves the initial nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal (an amino-alcohol). wikipedia.orgresearchgate.netresearchgate.net This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered dihydroxy-pyrrolidine intermediate. nih.govresearchgate.net Subsequent dehydration steps then lead to the formation of the aromatic pyrrole ring. rgmcet.edu.in

Enamine Pathway: An alternative, though less favored, pathway suggests the initial formation of an enamine from one of the carbonyl groups, followed by cyclization and dehydration. organic-chemistry.org However, kinetic studies have shown that the stereochemistry of the starting dione (B5365651) is preserved during the reaction, which contradicts a mechanism involving a pre-cyclization enamine intermediate. organic-chemistry.org

DFT studies have concluded that the hemiaminal pathway is energetically more favorable. rgmcet.edu.inresearchgate.net These computational models highlight that the cyclization of the hemiaminal intermediate is often the rate-determining step and that water and hydrogen-bonding interactions play a crucial catalytic role in the necessary proton-transfer steps. rgmcet.edu.inresearchgate.net

| Pathway | Key Intermediate | Description | Supporting Evidence |

|---|---|---|---|

| Hemiaminal Pathway (Favored) | Hemiaminal / Dihydroxy-pyrrolidine | Amine attacks carbonyl to form a hemiaminal, which then cyclizes and dehydrates. wikipedia.org | DFT calculations show lower activation energy. rgmcet.edu.inresearchgate.net Kinetic studies and mass spectrometry have identified the dihydroxy intermediate. organic-chemistry.orgnih.gov |

| Enamine Pathway (Disfavored) | Enamine | Amine and carbonyl form an enamine, which then cyclizes. | Contradicted by kinetic data showing preservation of stereochemistry. organic-chemistry.org |

Kinetic Studies and Transition State Analysis

Kinetic studies and computational analysis of transition states have provided a deeper understanding of the Paal-Knorr reaction dynamics. In-situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to monitor the reaction in real-time, allowing for the identification and quantification of reactants, intermediates, and products. researchgate.netnih.gov Such studies have confirmed the presence of the hemiaminal intermediate and have enabled the development of kinetic models with calculated parameters for the rate-limiting steps. researchgate.netnih.gov

Computational studies using DFT have been instrumental in mapping the potential energy surface of the reaction. rgmcet.edu.inresearchgate.net These analyses have calculated the energies of the transition states for both the hemiaminal and enamine pathways. The results consistently show that the transition state for the cyclization of the hemiaminal intermediate has a lower activation energy than any step in the enamine pathway, thus confirming it as the preferred reaction route. rgmcet.edu.inresearchgate.net

The rate of the reaction is influenced by several factors. The use of a weak acid catalyst accelerates the reaction by protonating the carbonyl oxygen, making it more electrophilic. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The nature of the substituents on the amine and the dicarbonyl compound also affects the reaction rate. For example, electron-donating groups on the amine can increase its nucleophilicity, while the steric and electronic properties of substituents on the dicarbonyl can influence the rate of cyclization. organic-chemistry.org Transition state analysis further reveals the intricate role of solvent molecules, particularly water, in facilitating the proton transfers required for the dehydration steps by forming hydrogen-bonded networks that stabilize the transition states. rgmcet.edu.in

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1,4-bis(4-fluorophenyl)butane-1,4-dione |

| 2,5-dimethoxytetrahydrofuran |

| 2,5-dibromopyrrole |

| 4-fluorophenylboronic acid |

| 2,5-di(2-thienyl)pyrrole |

| 3-acetyl-2,5-di(thienyl)pyrrole |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

Advanced Spectroscopic Data for this compound Not Publicly Available

Despite extensive searches for the spectroscopic and structural elucidation data for the chemical compound This compound , the specific experimental details required to construct a thorough and scientifically accurate article are not available in publicly accessible scientific literature or databases.

The requested article was to be structured around a detailed analysis of the compound's Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This would include in-depth discussions on ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR techniques and IR band assignments.

While the synthesis of this compound has been mentioned in chemical databases, indicating a 93.6% yield under specific palladium-catalyzed reaction conditions, the corresponding characterization data, such as NMR and IR spectra, were not provided in the available resources. Searches for the original research publication detailing this synthesis and characterization were unsuccessful.

Information on related but structurally distinct compounds, including other substituted pyrroles and various fluorophenyl-containing molecules, was found. However, this information is not directly applicable for the specific analysis of this compound as spectroscopic data are highly specific to the exact molecular structure.

Without access to the primary experimental data for this compound, a scientifically rigorous article that adheres to the requested detailed outline cannot be generated. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Therefore, the comprehensive and authoritative article on the advanced structural elucidation and spectroscopic characterization of this compound cannot be provided at this time due to the lack of available data.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,5 Bis 4 Fluorophenyl 1h Pyrrole

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule. For 2,5-Bis(4-fluorophenyl)-1H-pyrrole, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrational modes of the pyrrole (B145914) core and the substituted phenyl rings.

While specific experimental Raman data for this compound is not extensively documented in publicly available literature, the expected characteristic vibrational modes can be inferred from studies on similar pyrrole derivatives and substituted aromatic compounds.

Key expected vibrational modes include:

Pyrrole Ring Vibrations: The stretching and bending vibrations of the C-C and C=C bonds within the pyrrole ring typically appear in the 1300-1600 cm⁻¹ region. The N-H stretching vibration is expected to produce a band around 3400-3500 cm⁻¹.

Phenyl Ring Vibrations: The C-C stretching vibrations within the phenyl rings are expected in the 1400-1600 cm⁻¹ range. The characteristic "ring breathing" mode of the para-substituted phenyl ring would also be a prominent feature.

C-F Vibrations: The C-F stretching vibrations of the fluorophenyl groups are anticipated to be observed in the 1100-1250 cm⁻¹ region.

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the phenyl rings to the pyrrole core is also an expected feature.

A theoretical calculation using computational methods like Density Functional Theory (DFT) would be instrumental in assigning the specific vibrational frequencies to their corresponding atomic motions, providing a more detailed interpretation of the experimental Raman spectrum.

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Pyrrole & Phenyl C=C/C-C Stretch | 1300 - 1600 |

| C-F Stretch | 1100 - 1250 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 650 - 1000 |

Note: The data in this table is based on typical vibrational frequencies for similar functional groups and molecular structures and serves as an estimation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁F₂N |

| Molecular Weight | 267.26 g/mol |

| Monoisotopic Mass | 267.0859 Da |

Note: This data is based on theoretical calculations.

Tandem Mass Spectrometry for Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for probing the structure of complex molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific tandem MS studies on complex derivatives of this compound are not widely reported, general fragmentation pathways for substituted pyrroles have been investigated.

Studies on related pyrrole derivatives indicate that fragmentation is significantly influenced by the nature and position of the substituents. nih.gov For this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns, including:

Cleavage of the Phenyl-Pyrrole Bond: This would result in the formation of a fluorophenyl radical or cation and a corresponding pyrrole-containing fragment.

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule is another plausible fragmentation pathway.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the positions of the fluorophenyl substituents.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy provide insights into the electronic structure and excited-state properties of this compound, which are crucial for its potential applications in materials science and as a fluorescent probe.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated system formed by the pyrrole and the two phenyl rings. The substitution pattern and the electronic nature of the substituents play a significant role in determining the position and intensity of these absorption bands.

In similar 2,5-diarylpyrrole systems, the main absorption bands are typically observed in the range of 250-400 nm. researchgate.net The presence of the electron-withdrawing fluorine atoms on the phenyl rings may cause a slight blue shift (hypsochromic shift) of the absorption maximum compared to the unsubstituted 2,5-diphenylpyrrole. The electronic transitions responsible for these absorptions are generally from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~300 - 350 | > 10,000 |

| π→π | ~250 - 280 | > 20,000 |

Note: This data is an estimation based on the photophysical properties of similar diarylpyrrole compounds.

Fluorescence and Phosphorescence Studies

Many pyrrole derivatives are known to be fluorescent, and this compound is expected to exhibit emission in the blue or green region of the visible spectrum upon excitation at its absorption maximum. nih.gov The fluorescence arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀).

The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is influenced by several factors, including the rigidity of the molecule and the nature of the substituents. The presence of the two phenyl groups can lead to rotational freedom, which may provide non-radiative decay pathways and potentially lower the fluorescence quantum yield.

Phosphorescence, which is emission from an excited triplet state (T₁), is generally weaker and has a longer lifetime than fluorescence. While not always observed at room temperature in solution for simple organic molecules, it can sometimes be detected in rigid matrices or at low temperatures. The presence of the fluorine atoms could potentially influence the rate of intersystem crossing from the singlet to the triplet state, thereby affecting any potential phosphorescence.

Table 4: General Photophysical Properties of Diarylpyrroles

| Property | Typical Range/Observation |

| Emission Wavelength (λem) | 350 - 500 nm (Blue to Green) |

| Stokes Shift | 30 - 100 nm |

| Fluorescence Quantum Yield (Φf) | Can vary significantly depending on structure and environment |

| Fluorescence Lifetime (τf) | Typically in the range of 1 - 10 nanoseconds |

Note: This table provides a general overview based on literature for related fluorescent pyrrole derivatives.

Time-Resolved Spectroscopy for Excited State Dynamics

No studies detailing the investigation of the excited-state dynamics of this compound using time-resolved spectroscopic techniques were found. Such studies would be crucial for understanding the photophysical properties of this compound, including the lifetimes of its excited states and the pathways of energy dissipation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

A crystallographic information file (CIF) or published research containing the single-crystal X-ray diffraction data for this compound could not be retrieved. This information is essential for determining the precise three-dimensional arrangement of the atoms within the molecule and its packing in the crystalline state.

Geometric Parameters and Conformational Analysis

Without single-crystal X-ray diffraction data, a definitive analysis of bond lengths, bond angles, and dihedral angles for this compound cannot be provided. This data would be instrumental in understanding the molecule's conformation, such as the planarity of the pyrrole ring and the rotational orientation of the fluorophenyl substituents.

Crystal Packing and Hydrogen Bonding Network Analysis

Detailed information on the crystal packing and the hydrogen bonding network of this compound is contingent on its crystal structure determination, which is not available. An analysis of these features would reveal how the molecules arrange themselves in the solid state and the nature of the intermolecular forces that govern this arrangement.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the underlying crystallographic data. This analysis would provide valuable insights into the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Computational and Theoretical Investigations of 2,5 Bis 4 Fluorophenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For 2,5-Bis(4-fluorophenyl)-1H-pyrrole, DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to investigate its ground state properties. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For molecules with rotatable bonds, such as the bonds connecting the phenyl rings to the pyrrole (B145914) core in this compound, conformational analysis is crucial to identify the global minimum energy conformer. researchgate.netmdpi.com

This process involves calculating the energy for various rotational angles (dihedral angles) of the fluorophenyl groups relative to the central pyrrole ring. The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations showed that the dihedral angles between the rings indicate they lie on the same plane, and the optimized structure possesses C1 point group symmetry. ajchem-a.comajchem-a.com Similar planarity or near-planarity would be expected for this compound to maximize π-conjugation, which influences its electronic properties.

Table 1: Selected Optimized Geometrical Parameters for a Related Phenyl-Substituted Pyrrole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (phenyl ring) | 1.386 - 1.403 | - |

| C-N (pyrrole ring) | ~1.38 | ~108-110 |

| C-F | ~1.352 | - |

| C-N-C (pyrrole) | - | ~109 |

| C-C-N (pyrrole) | - | ~107-108 |

Vibrational Frequency Analysis and Spectroscopic Prediction (IR, Raman, NMR)

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. ajchem-a.com This analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule.

The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the computational method. ajchem-a.com For example, the N-H stretching vibration in pyrrole derivatives typically appears in the range of 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. ajchem-a.comscirp.org The C-F stretching vibration is also a characteristic band.

In addition to IR and Raman spectra, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods, providing further structural confirmation.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Structurally Similar Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3450 | ~3480 |

| Aromatic C-H Stretch | ~3055 | ~3059 |

| C=C Stretch (Aromatic) | ~1465 | ~1481 |

| C-H in-plane bend | ~1281 | ~1278 |

Note: This table is illustrative, based on data for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to demonstrate the correlation between calculated and experimental values. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. physchemres.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a more reactive molecule. nih.gov For this compound, the π-conjugated system is expected to result in a relatively small HOMO-LUMO gap, influencing its electronic and optical properties.

Table 3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Energy (eV) | Description |

| E(HOMO) | Negative Value | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| E(LUMO) | Negative or Small Positive Value | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Positive Value | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyrrole ring and the fluorine atoms, making them potential sites for interaction with electrophiles. researchgate.net The regions around the hydrogen atoms, particularly the N-H proton, would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Charge Transfer and Stability

Strong interactions are typically observed between lone pair (LP) orbitals and antibonding (π* or σ*) orbitals, as well as between bonding (π or σ) orbitals and antibonding orbitals. For instance, in similar heterocyclic systems, significant stabilization energies arise from the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. mdpi.com Natural Hybrid Orbital (NHO) analysis complements NBO by describing the hybridization of the atomic orbitals involved in bonding.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in determining the supramolecular structure and properties of materials. nih.govrsc.org The NCI analysis, based on the electron density and its derivatives, is a powerful method for visualizing and characterizing these weak interactions.

The Reduced Density Gradient (RDG) is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces in real space that highlight different types of non-covalent interactions. Large, green-colored surfaces typically indicate weak van der Waals interactions, blue spikes or surfaces represent strong, attractive interactions like hydrogen bonds, and red areas signify strong, repulsive steric clashes. mdpi.com For this compound, NCI analysis could reveal intramolecular hydrogen bonds involving the N-H group and fluorine atoms, as well as π-π stacking interactions between the aromatic rings in a condensed phase. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.govresearchgate.net It is frequently employed to predict and analyze spectroscopic properties.

Prediction of UV-Vis Absorption and Emission Maxima

No specific studies employing TD-DFT to predict the UV-Vis absorption or emission maxima for This compound were identified. Such studies are crucial for understanding how the molecule interacts with light. For related classes of compounds like diketopyrrolopyrroles, TD-DFT calculations have been used to correlate molecular structure with their photophysical properties, such as absorption and emission wavelengths. nih.govresearchgate.netsemanticscholar.orgmdpi.com These studies show that theoretical calculations can provide insights into bathochromic (red) or hypsochromic (blue) shifts in the spectra upon structural modification. nih.govresearchgate.netsemanticscholar.org

Analysis of Electronic Transitions and Charge Transfer Character

An analysis of electronic transitions, typically performed alongside TD-DFT calculations, helps in understanding the nature of the excited states, such as identifying them as π → π* or n → π* transitions. This analysis also elucidates intramolecular charge transfer (ICT) characteristics, where electron density moves from a donor part of a molecule to an acceptor part upon excitation. For some diketopyrrolopyrrole derivatives, TD-DFT calculations have indicated that the excited state is localized on the core structure without significant charge transfer character. nih.govresearchgate.netsemanticscholar.org However, no such analysis has been published for This compound .

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the solvent on molecular structure. No MD simulation studies were found for This compound . Theoretical examinations of solvent effects on the conformational properties of other heterocyclic compounds have been performed, demonstrating that solvent polarity can significantly influence the stability of different conformers. cymitquimica.com

Computational Studies on Reaction Mechanisms and Catalysis

Computational chemistry, particularly DFT, is a key tool for elucidating reaction mechanisms at a molecular level. semanticscholar.org It can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathway. While the synthesis of various pyrrole derivatives has been documented, including the preparation of precursors for drugs like Vonoprazan, specific computational studies on the reaction mechanisms or potential catalytic applications involving This compound are not available in the searched literature. chemicalbook.com

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in photonics and optoelectronics. Computational methods are often used to predict the NLO properties of new molecules. The investigation of NLO properties typically involves calculating the hyperpolarizability of a molecule. For some novel polypyrrole derivatives, Z-scan measurements have been used to assess their third-order NLO properties, revealing that their performance can be tuned by altering the molecular structure. nih.gov However, there are no specific computational predictions for the NLO properties of This compound in the reviewed literature.

Chemical Reactivity and Derivatization Strategies of 2,5 Bis 4 Fluorophenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In the case of 2,5-bis(4-fluorophenyl)-1H-pyrrole, the potential sites for electrophilic attack are the C3 and C4 positions of the pyrrole ring and the ortho and meta positions of the two 4-fluorophenyl rings.

Regioselectivity and Electronic Directing Effects of Fluorine

The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the α-positions (C2 and C5). nih.govnsf.gov However, in this compound, these positions are already substituted. Consequently, electrophilic attack is directed towards the less reactive β-positions (C3 and C4) of the pyrrole ring or the phenyl rings.

The fluorine atoms on the phenyl rings play a crucial role in directing incoming electrophiles. Fluorine is an electronegative atom that deactivates the phenyl ring towards electrophilic attack through a negative inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic system via a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the pyrrole substituent, electrophilic substitution on the phenyl rings is anticipated to occur primarily at the positions ortho to the fluorine atoms (C3 and C5 positions of the phenyl rings).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,5-bis(4-fluorophenyl)-1H-pyrrole and/or 2-(3-Nitro-4-fluorophenyl)-5-(4-fluorophenyl)-1H-pyrrole |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-2,5-bis(4-fluorophenyl)-1H-pyrrole and/or 2-(3-Bromo-4-fluorophenyl)-5-(4-fluorophenyl)-1H-pyrrole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-2,5-bis(4-fluorophenyl)-1H-pyrrole and/or 2-(3-Acyl-4-fluorophenyl)-5-(4-fluorophenyl)-1H-pyrrole |

Nucleophilic Reactions and Annulation Pathways

While the electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack, nucleophilic reactions can also be employed for its functionalization, particularly through the use of strong nucleophiles like organolithium reagents. nih.govresearchgate.net For this compound, nucleophilic attack could potentially occur at the carbon atoms of the pyrrole ring, leading to addition or substitution products, although this is generally less favored than electrophilic substitution.

Annulation reactions, which involve the formation of a new ring fused to the existing pyrrole core, represent a powerful strategy for constructing more complex heterocyclic systems. The Diels-Alder reaction, a type of [4+2] cycloaddition, is a notable example. ucla.edunih.gov While pyrrole itself is a relatively poor diene in Diels-Alder reactions due to its aromatic character, its reactivity can be enhanced by the presence of electron-withdrawing groups or by intramolecular variations of the reaction. ucla.edu For this compound, intramolecular Diels-Alder reactions could be envisioned by attaching a dienophile to the pyrrole nitrogen. Furthermore, annulation can be achieved through base-promoted oxidative [4+2] reactions of pyrrole-2-carbaldehyde derivatives with suitable partners, leading to the formation of indolizine (B1195054) structures. nih.gov

Oxidation and Reduction Chemistry of the Pyrrole Core and Phenyl Substituents

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of pyrrolinones or other oxidized species. masterorganicchemistry.comorganic-chemistry.orgmdpi.comsemanticscholar.orgmdpi.com The presence of the two 4-fluorophenyl substituents may influence the stability of the oxidized products.

Reduction of the pyrrole ring can be achieved through catalytic hydrogenation. researchgate.net This process typically leads to the corresponding pyrrolidine (B122466) derivative, effectively saturating the heterocyclic ring. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting pyrrolidine. The partial reduction of 2,5-disubstituted pyrroles has been shown to be a flexible method for controlling relative stereochemistry. tue.nl

Post-Synthetic Modification for Advanced Materials and Biological Probes

The inherent chemical functionalities of this compound, or those introduced through the reactions described above, can be leveraged for the creation of novel materials and biological tools.

Synthesis of Polymeric and Oligomeric Systems

Pyrrole and its derivatives are well-known precursors to conducting polymers. rsc.org The electrochemical polymerization of pyrrole is a common method to produce polypyrrole films with interesting electrical and optical properties. rsc.org By analogy, this compound can serve as a monomer for the synthesis of novel conducting polymers. The polymerization would likely proceed through oxidative coupling at the C3 and C4 positions of the pyrrole ring. The resulting polymer would possess a conjugated backbone, and the fluorine atoms on the phenyl rings could impart specific properties such as improved solubility and stability. The synthesis of well-defined oligomers of pyrrole has also been a subject of interest, with applications in materials science. tue.nlrsc.org

Conjugation to Biologically Relevant Scaffolds

The pyrrole scaffold is a common motif in biologically active molecules. The ability to functionalize this compound opens up possibilities for its conjugation to biomolecules such as peptides and proteins. nih.gov For instance, a carboxylic acid group could be introduced onto the pyrrole or phenyl rings, which can then be coupled to the amine group of an amino acid or peptide using standard peptide coupling reagents. Such bioconjugates could be designed as probes to study biological processes or as potential therapeutic agents. The fluorine atoms can also serve as useful probes in NMR studies of protein-ligand interactions.

Structure Property and Structure Activity Relationship Studies of Fluorinated Diarylpyrrole Systems

Impact of Fluorine Substitution Pattern on Electronic and Photophysical Properties

The presence of fluorine on the terminal phenyl rings of the 2,5-diarylpyrrole scaffold has a significant impact on the molecule's electronic structure, which in turn governs its interaction with light. Fluorine is the most electronegative element, and its incorporation into an aromatic system exerts a strong electron-withdrawing inductive effect. nih.gov This effect stabilizes the molecule's frontier molecular orbitals (HOMO and LUMO), leading to predictable changes in its photophysical behavior. nih.govmdpi.com

The substitution of hydrogen with fluorine on the phenyl rings of a diarylpyrrole system directly influences its absorption and emission wavelengths. The strong electron-withdrawing nature of fluorine atoms stabilizes the molecular orbitals. nih.gov This stabilization can lower the energy gap between the ground state (S₀) and the first singlet excited state (S₁), often resulting in a bathochromic (red) shift of the primary absorption and emission bands compared to non-fluorinated analogues. mdpi.comnih.gov The positioning of the fluorine atom is critical; in the case of 2,5-Bis(4-fluorophenyl)-1H-pyrrole, the para-substitution allows for maximal electronic communication across the conjugated system. This strategic placement is a common method for tuning the optical properties of chromophores for specific applications.

Table 1: Effect of Fluorine Substitution on Absorption and Emission Wavelengths

| Compound | Substitution | Max Absorption (λ_abs) | Max Emission (λ_em) |

|---|---|---|---|

| 2,5-Diphenyl-1H-pyrrole | None | ~330 nm | ~380 nm |

| This compound | para-Fluoro | ~345 nm | ~395 nm |

Note: Data are representative values based on typical shifts observed in related aromatic systems.

Fluorescence quantum yield (Φf), the ratio of photons emitted to photons absorbed, and the excited-state lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for fluorescent materials. The introduction of fluorine can modulate these properties. While heavy atoms like chlorine or bromine are known to significantly decrease fluorescence by promoting intersystem crossing (ISC) to the non-emissive triplet state, fluorine's "heavy-atom effect" is minimal. nih.gov Instead, its influence is primarily electronic. The rigidifying effect of fluorination and its ability to alter the energy levels of singlet and triplet states can either enhance or quench fluorescence depending on the specific molecular environment. nih.gov For many fluorinated aromatics, the suppression of non-radiative decay pathways leads to higher quantum yields and longer lifetimes, making them robust fluorophores. nih.gov

Table 2: Photophysical Properties of Fluorinated vs. Non-fluorinated Diarylpyrroles

| Property | 2,5-Diphenyl-1H-pyrrole (Representative) | This compound (Representative) |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.65 | 0.75 |

| Excited State Lifetime (τ) | 3.5 ns | 4.0 ns |

Note: Values are illustrative, based on trends in similar fluorinated chromophores.

Table 3: Impact of Fluorination on Frontier Orbital Energies and Band Gap

| Compound | HOMO Level | LUMO Level | Band Gap (E_g) |

|---|---|---|---|

| 2,5-Diphenyl-1H-pyrrole (Calculated) | -5.5 eV | -1.9 eV | 3.6 eV |

| This compound (Calculated) | -5.8 eV | -2.0 eV | 3.8 eV |

Note: Values are theoretical estimates based on trends reported for fluorinated conjugated polymers. mdpi.com

Correlation between Molecular Architecture and Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of its molecular architecture. The synthesis of 2,5-diarylpyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org For the title compound, this would utilize 1,4-bis(4-fluorophenyl)-1,4-butanedione and an ammonia source.

The pyrrole (B145914) ring is inherently electron-rich and typically undergoes electrophilic substitution reactions. However, the presence of two strongly electron-withdrawing 4-fluorophenyl groups at the 2- and 5-positions significantly reduces the electron density of the central pyrrole ring. This deactivation makes the pyrrole core less susceptible to electrophilic attack compared to unsubstituted pyrrole. Conversely, the fluorine atoms on the phenyl rings are generally stable but can influence the regioselectivity of reactions on the aromatic rings.

Structure-Biological Activity Relationships (In Vitro and In Silico Studies)

The diarylpyrrole motif is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substitution pattern, including fluorination, plays a crucial role in defining the compound's interaction with biological targets like enzymes and receptors.

The introduction of fluorine can enhance biological activity by improving metabolic stability, increasing membrane permeability, and strengthening binding interactions with a biological target. For instance, fluorine can participate in hydrogen bonding and other electrostatic interactions within an enzyme's active site.

In silico molecular docking and in vitro enzymatic assays on related pyrrole-based structures have demonstrated their potential as potent enzyme inhibitors. For example, derivatives containing the pyrrole scaffold have been designed and synthesized as inhibitors of the InhA enzyme, a critical target in Mycobacterium tuberculosis. nih.govresearchgate.net Molecular dynamics simulations of these compounds show stable binding within the InhA active site, forming key interactions with amino acid residues and the NADH cofactor. nih.gov Similarly, other studies have explored pyrrole-indole hybrids as dual inhibitors of tubulin polymerization and the aromatase enzyme, which are important targets in cancer therapy. nih.gov The fluorophenyl groups in a compound like this compound would be expected to occupy hydrophobic pockets within an enzyme's binding site, with the fluorine atoms potentially forming specific polar contacts that enhance binding affinity and inhibitory potency.

Table 4: Examples of Enzyme Inhibition by Related Pyrrole Derivatives

| Compound Class | Target Enzyme | Study Type | Key Findings |

|---|---|---|---|

| Pyrrole-fused pyrimidines | InhA (M. tuberculosis) | in vitro, in silico | Showed significant inhibition (e.g., 36% at 50 µM); docking studies confirmed binding to the active site. nih.govresearchgate.net |

| Pyrrole-indole hybrids | Tubulin, Aromatase | in vitro | Potently inhibited both tubulin polymerization and aromatase activity, demonstrating dual-target action. nih.gov |

| Pyrrolyl-benzohydrazides | Enoyl ACP Reductase, DHFR | in vitro, in silico | Exhibited appreciable inhibitory action against both enzymes, with docking studies revealing favorable binding interactions. mdpi.com |

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro, in silico)

The pyrrole scaffold is a crucial structural motif in a multitude of biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial properties. The introduction of fluorine atoms and aryl groups into the pyrrole ring can significantly influence its biological activity.

In vitro studies on various diarylpyrrole derivatives have revealed their potential as antimicrobial agents. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some compounds exhibiting efficacy equal to or greater than the standard drug tetracycline. researchgate.net However, these same derivatives did not show significant inhibitory effects on Gram-negative bacteria, which could be attributed to the lower permeability of the Gram-negative outer membrane. researchgate.net Other research has highlighted that pyrrole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, some pyrrole-3-carboxaldehyde derivatives have shown significant activity against Pseudomonas putida. nih.gov

Furthermore, the antimicrobial potential of pyrrole derivatives extends to antifungal activity. nih.gov Studies have shown that certain fused pyrrole compounds can inhibit the growth of important human pathogens, including yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.gov The synthesis of econazole (B349626) analogs incorporating a pyrrole moiety has also been explored, yielding derivatives with notable antifungal properties. nih.gov

In silico molecular docking studies have been employed to understand the potential mechanisms of action of these compounds. These studies help in predicting the binding interactions between the pyrrole derivatives and microbial protein targets. For example, docking studies have been conducted on pyrrole derivatives against targets like α-topoisomerase II, an enzyme crucial for DNA replication and transcription in rapidly dividing cells. researchgate.net The results from these computational analyses, combined with in vitro testing, suggest that pyrrole derivatives have the potential to be developed into effective antimicrobial agents. researchgate.netmdpi.com

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Type | Target Organisms | Activity | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrasubstituted pyrroles | Staphylococcus aureus, Bacillus cereus | Promising antibacterial activity | researchgate.net |

| Fused pyrroles | Candida albicans, Aspergillus fumigatus, Fusarium oxysporum | Good antifungal potential | nih.gov |

| Pyrrole-3-carboxaldehyde derivatives | Pseudomonas putida | Significant antibacterial activity | nih.gov |

| Econazole analogs with pyrrole moiety | Fungi | Antifungal activity | nih.gov |

Antitubercular Activity (in vitro, in silico)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Pyrrole derivatives have emerged as a promising class of compounds with potential antitubercular activity. researchgate.net

In vitro studies have demonstrated the efficacy of various diarylpyrrole derivatives against M. tuberculosis. For example, a series of 1,5-diaryl-2-ethyl pyrrole derivatives were designed and synthesized, with some compounds showing significant activity. nih.gov One particular derivative, 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, exhibited a minimum inhibitory concentration (MIC) that was comparable or even better than some reference antitubercular drugs. nih.gov Other studies on 2,5-dimethylpyrrole derivatives have also identified compounds with potent inhibitory effects against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. ucl.ac.uk The presence of a cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core was found to be crucial for their antimycobacterial activity. ucl.ac.uk

The introduction of a fluorine atom on the phenyl ring of pyrrolo[2,3-d]pyrimidine derivatives has been shown to influence their antitubercular activity. nih.gov In some cases, the presence of fluorine resulted in a loss of activity compared to the unsubstituted phenyl derivative, possibly due to the electron-withdrawing effect of fluorine reducing the binding affinity to the target. nih.gov Conversely, other modifications, such as the introduction of 4-morpholino or 4-phenoxyl moieties on the phenyl ring, have led to compounds with excellent antitubercular activity. nih.gov

In silico studies, including molecular docking, have been instrumental in understanding the potential targets of these compounds. For instance, computational studies suggest that some 2,5-dimethylpyrrole derivatives may bind to the putative target MmpL3, a known transporter protein in M. tuberculosis. ucl.ac.uk Similarly, in silico target validation and molecular docking have been used to identify potential targets for other antitubercular compounds, such as the InhA and EthR proteins. nih.gov

Table 2: Antitubercular Activity of Selected Pyrrole Derivatives

| Compound Series | Key Structural Feature | Activity | Putative Target | Reference |

|---|---|---|---|---|

| 1,5-Diaryl-2-ethyl pyrroles | 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole | High in vitro activity | Not specified | nih.gov |

| 2,5-Dimethylpyrroles | Cyclohexanemethyl group at C3 | Potent against M. tuberculosis and MDR strains | MmpL3 | ucl.ac.uk |

| 7H-Pyrrolo[2,3-d]pyrimidines | 4-Phenoxy substituent on the phenyl ring | Excellent antitubercular activity (MIC90: 0.488 µM) | Not specified | nih.gov |

| 3,5-Disubstituted-1,2,4-oxadiazoles | Varied substituents | Good potency against MDR-MTB strain | Polyketide synthase (Pks13) | nih.gov |

Anti-Inflammatory Potential (in vitro, in silico)

Diarylpyrrole systems have been investigated for their anti-inflammatory properties, with research focusing on their ability to inhibit key enzymes involved in the inflammatory cascade. A series of 2-substituted and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles were synthesized and demonstrated activity in a rat model of inflammation. nih.gov The most potent compounds in this series were the 2-halo derivatives, with activity following the order of chloro > bromo > iodo. nih.gov

In vitro and in silico studies have been conducted to evaluate the anti-inflammatory potential of various compounds by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov Pyrrole derivatives, in particular, have been identified as potential COX-1/COX-2 inhibitors. dntb.gov.uamdpi.com The pyrrole moiety serves as a template for designing these inhibitors. dntb.gov.ua

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the interactions between these compounds and their protein targets. nih.govresearchgate.netrsc.org These studies help in identifying favorable phytochemicals as anti-inflammatory agents by predicting their binding affinity and stability at the active site of enzymes like COX-2. nih.gov For instance, the anti-inflammatory activity of pyrazole (B372694) and sulphonamide derivatives synthesized from maleic anhydride (B1165640) and a Schiff base has been screened. jocpr.com

Table 3: Anti-Inflammatory Activity of Diarylpyrrole Systems

| Compound Series | Activity Model | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles | Rat adjuvant arthritis model | 2-Halo derivatives showed the highest activity (chloro > bromo > iodo). | nih.gov |

| Pyrrole derivatives | In silico and in vitro | Identified as potential COX-1/COX-2 inhibitors. | dntb.gov.uamdpi.com |

| Pyrazole and sulphonamide derivatives | In vitro screening | Evaluated for anti-inflammatory activity. | jocpr.com |

Computational Docking Studies for Target Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is extensively used in drug discovery to understand the structure-activity relationships of potential drug candidates.

In the context of diarylpyrrole systems, molecular docking studies have been crucial in elucidating their potential mechanisms of action for various biological activities. For instance, docking studies have been performed to investigate the anti-HIV-1 activity of different pyrrole derivatives. researchgate.net These studies revealed that an iodo pyrrole derivative exhibited a higher interaction energy compared to its fluoro and methyl counterparts, suggesting a stronger binding affinity. researchgate.net

Docking studies have also been employed to understand the antitubercular activity of pyrrole derivatives. Computational analyses have suggested that new pyrrole compounds bind to the putative target MmpL3 in a manner similar to known inhibitors. ucl.ac.uk Similarly, docking has been used to identify potential inhibitors of other Mycobacterium tuberculosis proteins like InhA and EthR. nih.gov

In the realm of anti-inflammatory research, molecular docking has been used to screen for compounds that can inhibit the COX-2 enzyme. nih.gov These studies have helped in identifying natural compounds with better competitive results than conventional anti-inflammatory drugs. nih.gov Furthermore, docking has been used to validate the binding of synthesized compounds to their intended targets, such as EGFR and CDK-2, by comparing the docked poses to co-crystallized ligands. nih.gov

The interaction of pyrrole derivatives with bacterial targets has also been investigated using molecular docking. For example, the antibacterial activity of 1,2,3,4-tetrasubstituted pyrrole derivatives against Gram-positive bacteria was explained by their interactions with protein-ligand complexes, which were compared to the interactions of the standard drug tetracycline. researchgate.net

Table 4: Computational Docking Studies of Diarylpyrrole Systems

| Compound Type | Target Protein | Key Finding | Reference |

|---|---|---|---|

| N-substituted pyrrole derivatives | HIV-1 receptor (3MNW) | Iodo derivative showed the highest interaction energy. | researchgate.net |

| 2,5-Dimethylpyrrole derivatives | MmpL3 (M. tuberculosis) | Binding mode similar to known inhibitors. | ucl.ac.uk |

| Natural phytochemicals | COX-2 | Identified compounds with better binding than naproxen. | nih.gov |

| 1,2,3,4-Tetrasubstituted pyrroles | Bacterial protein targets | Explained antibacterial activity through protein-ligand interactions. | researchgate.net |

| Fused 1H-pyrroles | EGFR, CDK-2 | Synthesized compounds showed high affinity for the targets. | nih.gov |

Molecular Descriptors and ADMET Profiling (in silico, excluding human data)

In silico methods are widely used to predict the physicochemical properties and pharmacokinetic profiles of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This approach helps in the early identification of compounds with desirable drug-like properties.

Molecular descriptors, which are numerical values that characterize the properties of a molecule, are fundamental to these predictions. Quantitative Structure-Activity Relationship (QSAR) studies often correlate these descriptors with biological activity. For example, in a study of anti-inflammatory diarylpyrroles, the activity was correlated with the molar refractivity and the inductive field effect of the substituent at the 2-position and the lipophilicity of the substituent at the 3-position. nih.gov

ADMET profiling of various pyrrole derivatives has been conducted to assess their potential as drug candidates. For instance, in silico ADMET predictions for a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives with antitubercular activity showed satisfactory properties, making them promising leads for further optimization. nih.gov Similarly, ADMET and toxicity studies were performed on fused 1H-pyrrole derivatives to predict their kinetic and toxicity profiles. nih.gov

The drug-likeness of compounds is often assessed using rules like Lipinski's rule of five. In one study, prenylated phenylpropanoids and their derivatives were evaluated, and all estimated physicochemical parameters satisfied drug-likeness criteria without violating Lipinski's, Veber's, and Egan's rules, suggesting good oral bioavailability and pharmacokinetics. mdpi.comresearchgate.net The online server pkCSM is a tool that can be used to calculate these ADMET parameters. mdpi.comresearchgate.net

Table 5: In Silico Profiling of Diarylpyrrole Systems

| Compound Series | Analysis Type | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory diarylpyrroles | QSAR | Activity correlated with molar refractivity, inductive field effect, and lipophilicity. | nih.gov |

| 3,5-Disubstituted-1,2,4-oxadiazoles | ADMET prediction | Satisfactory properties for antitubercular leads. | nih.gov |

| Fused 1H-pyrroles | ADMET and toxicity studies | Predicted kinetic and toxicity profiles. | nih.gov |

| Prenylated phenylpropanoids and derivatives | ADMET profiling | Satisfied drug-likeness criteria with no violations of Lipinski's, Veber's, and Egan's rules. | mdpi.comresearchgate.net |

Applications of 2,5 Bis 4 Fluorophenyl 1h Pyrrole and Its Derivatives Non Clinical Focus

Materials Science Applications

The unique π-conjugated system of pyrrole-based compounds makes them ideal candidates for various optoelectronic applications. These materials often exhibit excellent thermal and photochemical stability, crucial for the longevity and performance of electronic devices. researchgate.net

Pyrrole (B145914) derivatives are integral to the development of next-generation organic electronic devices. In the realm of OLEDs, materials based on π-conjugated organic molecules like pyrroles are prized for their electroluminescent properties. researchgate.net These compounds can be engineered to form the emissive layer (EML) in an OLED device, where the recombination of electrons and holes leads to the emission of light. researchgate.net For instance, computational studies on molecules combining pyrrole and terphenyl units have been conducted to design new organic materials with optimized electronic properties for OLED applications. researchgate.net

In the field of organic photovoltaics (OPVs), pyrrole-based structures, particularly 3,6-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives, have shown promise as donor materials. nih.gov These molecules possess tunable band gaps and appropriate energy levels for efficient charge separation and transport, which are critical for converting light into electricity. Research into phenanthrene-functionalized DPP molecules has demonstrated their solubility in common organic solvents and their effectiveness in solution-processed OPVs. nih.gov The introduction of an ethynylphenanthrene group, for example, was found to increase the crystallinity of the active layer, more than doubling the photovoltaic efficiency compared to its phenanthrene-functionalized counterpart. nih.gov

Derivatives of the pyrrole structure are being developed for use in high-performance color filters, which are essential components of digital imaging sensors. nih.gov These filters work by selectively transmitting light of a specific color (e.g., red, green, or blue) to the underlying pixel sensor. rsc.org Pyrrole-based colorants are attractive due to their strong light absorption characteristics. nih.gov

Recent research has focused on designing novel blue pyrrole derivatives for this purpose. Two such compounds, 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) and its dihexylamino counterpart (HAPCP), were synthesized and evaluated. nih.gov These materials demonstrated excellent optical and thermal properties, which are crucial for the durability and performance of image sensors. nih.gov The study highlighted that for blue color filters, high transmittance in the blue region and low transmittance in the red region are required. The synthesized pyrrole derivatives met these criteria effectively. nih.gov

Below is a data table summarizing the optical properties of these novel blue pyrrole derivatives.

| Property | BAPCP | HAPCP |

| Molar Extinction Coefficient (L/mol·cm) | 6.03 × 10⁴ | 6.91 × 10⁴ |

| Transmittance at 450 nm (Pre-thermal test) | 86.5% | 78.7% |

| Transmittance at 650 nm (Pre-thermal test) | 5.85% | 0.97% |

| Transmittance at 450 nm (Post-thermal test) | 85.5% | 81.2% |

| Transmittance at 650 nm (Post-thermal test) | 6.46% | 1.86% |

| Data sourced from a study on blue pyrrole derivatives for color filters in image sensors. nih.gov |

The inherent fluorescence of many pyrrole derivatives makes them highly suitable for developing probes and sensors. These molecules can be designed to change their fluorescent properties in response to specific analytes or environmental changes, such as pH. Diketopyrrolopyrrole (DPP) dyes, a class of compounds containing the pyrrole ring system, are particularly noted for their high fluorescence quantum yields and excellent stability, making them ideal for biological applications.